1,3-Octanediol

説明

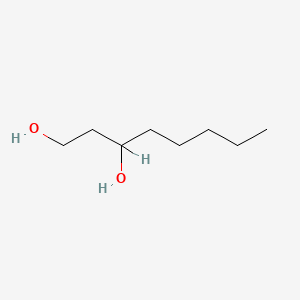

1,3-Octanediol (CAS: 23433-05-8) is a fatty alcohol with the molecular formula C₈H₁₈O₂ and a molecular weight of 146.23 g/mol . Structurally, it consists of an eight-carbon chain with hydroxyl groups at the 1st and 3rd positions. Its IUPAC name is octane-1,3-diol, and it is also known by synonyms such as propane-1,3-diol, 1-pentyl- .

Structure

2D Structure

3D Structure

特性

IUPAC Name |

octane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTMXCOHGKSXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865095 | |

| Record name | 1,3-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23433-05-8, 120727-18-6 | |

| Record name | 1,3-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23433-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Octanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023433058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Octanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,3-Octanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

化学反応の分析

1,3-Octanediol undergoes various chemical reactions, including:

-

Oxidation

Reagents and Conditions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Products: Oxidation typically results in the formation of carboxylic acids or ketones.

-

Reduction

Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Products: Reduction can lead to the formation of primary alcohols.

-

Substitution

Reagents and Conditions: Halogenating agents such as thionyl chloride or phosphorus tribromide can be employed.

Products: Substitution reactions can produce halogenated derivatives of this compound.

科学的研究の応用

Scientific Research Applications

1,3-Octanediol has been utilized in several research domains:

Chemistry

- Building Block for Organic Synthesis: It serves as a precursor in the synthesis of polymers and complex molecules. Its reactivity allows for various chemical transformations, including oxidation to form 1,3-octanedione and further reduction to octane.

Biology

- Precursor for Biologically Active Compounds: Research indicates its role in metabolic pathways and as a building block for compounds with potential therapeutic effects.

Medicine

- Antimicrobial Agent: Studies have demonstrated its effectiveness against various bacterial strains. The mechanism involves disrupting microbial cell membranes due to its amphiphilic nature.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5% | |

| Escherichia coli | 0.8% | |

| Pseudomonas aeruginosa | 1.0% |

Industry

- Production of Plasticizers, Lubricants, and Surfactants: Due to its chemical stability and compatibility with various materials, it is widely used in industrial applications.

Antimicrobial Properties

A study highlighted the antimicrobial efficacy of this compound against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt cell membranes makes it a candidate for use in cosmetic products as a preservative .

Therapeutic Applications

Research has explored the potential of this compound in drug delivery systems. Its solubility characteristics allow it to enhance the bioavailability of certain drugs when formulated correctly .

作用機序

1,3-Octanediol exerts its effects through several mechanisms:

-

Antimicrobial Activity

- The compound disrupts the cell membranes of microorganisms, leading to cell lysis and death.

- It interferes with the metabolic processes of bacteria and fungi, inhibiting their growth .

-

Moisturizing Effect

- The hydroxyl groups in this compound attract and retain water molecules, providing hydration to the skin.

- It forms a protective barrier on the skin, preventing moisture loss .

類似化合物との比較

This compound:

1,2-Octanediol:

1,8-Octanediol:

- Orthopaedic Applications: Used in poly(octamethylene citrate) monomers for biomedical devices. Exhibits higher cytotoxicity than citrate at elevated concentrations but is deemed safe at lower doses .

- Industrial Use : A precursor in polymer synthesis .

Research Findings and Implications

- Odor Modulation : Lactobacillus fermentation reduces this compound content in apple juice, mitigating its musty odor and enhancing fruity aromas .

- Extraction Performance: 1,2-Octanediol’s nanostructured solvents outperform 1-octanol and ethanol in polyphenol extraction due to their sponge-like morphology .

- Biomedical Trade-offs : 1,8-Octanediol’s cytotoxicity limits its use in high-concentration medical applications but remains viable in controlled doses .

生物活性

1,3-Octanediol, a saturated fatty alcohol with the chemical formula C8H18O2, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, applications in medicine and industry, and relevant research findings.

This compound is characterized by its two hydroxyl groups located on the first and third carbon atoms of the octane chain. Its structure allows it to act as both a solvent and an intermediate in organic synthesis, making it valuable in various chemical processes.

This compound exhibits biological activity primarily through its interaction with cellular membranes and metabolic pathways. Its mode of action includes:

- Disruption of Cell Membranes : Similar to other diols, this compound can disrupt lipid bilayers, leading to increased membrane permeability which may affect cellular integrity and function.

- Interference with Metabolic Processes : The compound can influence enzymatic activities and metabolic pathways, potentially altering cellular responses.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It is utilized in the development of antimicrobial agents for pharmaceutical formulations. Its efficacy against various pathogens makes it a candidate for use in personal care products and as a preservative in cosmetics .

Applications in Medicine and Industry

This compound's unique properties have led to several applications:

- Pharmaceutical Formulations : It is incorporated into drug delivery systems due to its moisturizing and antimicrobial effects.

- Cosmetics : Used as a humectant and preservative in skin care products, enhancing product stability and skin hydration .

- Industrial Uses : Acts as a plasticizer and viscosity modifier in coatings and other industrial applications.

Case Studies

Several studies have explored the biological activity of this compound:

- A study highlighted its role in enhancing the solubility of active pharmaceutical ingredients (APIs) in formulations, improving bioavailability .

- Research on its antimicrobial efficacy demonstrated that formulations containing this compound significantly reduced microbial load in vitro compared to controls .

Data Table: Biological Activities and Applications

| Biological Activity | Application Area | Reference |

|---|---|---|

| Antimicrobial | Pharmaceutical Formulations | |

| Moisturizing | Cosmetics | |

| Solvent | Organic Synthesis | |

| Plasticizer | Industrial Products |

Future Directions

The potential for this compound as an alternative antimicrobial preservative is promising. Ongoing research aims to further elucidate its mechanisms of action and optimize its applications across various fields. The exploration of its biodegradable properties also presents opportunities for sustainable product development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-Octanediol in laboratory settings?

- Methodology : While direct synthesis protocols for this compound are sparse in public literature, analogous strategies for structurally similar diols (e.g., 1,8-Octanediol) involve catalytic reduction of dicarboxylic acid esters using sodium borohydride (NaBH₄) in methanol-tetrahydrofuran solvent systems . For this compound, researchers might explore enzymatic or chemical pathways leveraging regioselective oxidation-reduction of octane derivatives. Natural extraction from plant sources (e.g., apples) is also documented, requiring chromatographic purification .

- Key Parameters : Reaction time, stoichiometry of reducing agents, and solvent polarity critically influence yield.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use nitrile gloves and EN166-compliant eye protection to avoid skin/eye contact. Ensure local exhaust ventilation to minimize inhalation risks .

- Storage : Store in airtight containers at room temperature (20–25°C) in dry, ventilated areas. Avoid proximity to oxidizers or ignition sources due to potential electrostatic discharge hazards .

- Containment : For spills, use absorbent materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What analytical techniques are suitable for characterizing this compound purity and structural integrity?

- Chromatography : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is recommended for quantifying impurities .

- Spectroscopy : NMR (¹H and ¹³C) and FT-IR confirm functional groups (e.g., hydroxyl peaks at ~3300 cm⁻¹).

- Physical Properties : Determine melting point (reported range: 36–70°C for analogous diols) and solubility in polar/non-polar solvents .

Advanced Research Questions

Q. How do researchers resolve contradictions in toxicity data for this compound across studies?

- Approach : Conduct comparative toxicokinetic studies using standardized OECD guidelines. For example, 90-day oral/dermal exposure assays in rodent models can clarify systemic effects, leveraging prior data from structurally similar compounds (e.g., 1,2-Octanediol’s low toxicity profile) .

- Data Validation : Cross-reference in vitro cytotoxicity (e.g., MTT assays) with in vivo outcomes to address discrepancies in cell viability vs. organ-level toxicity .

Q. How can researchers design experiments to assess the biodegradation kinetics of this compound in environmental or biological systems?

- Experimental Design :

- Environmental : Use respirometry to measure CO₂ evolution in soil/water matrices under OECD 301B guidelines.

- Biological : Simulate metabolic pathways via liver microsomal assays (S9 fraction) to identify hydroxylated metabolites .

Q. What strategies mitigate batch-to-batch variability in this compound used as a monomer in polymer synthesis?

- Quality Control : Implement GC-MS to monitor residual solvents or diol isomers.

- Process Optimization : Adjust catalyst loading (e.g., lipase concentration in enzymatic polymerization) and reaction temperature to enhance reproducibility .

- Stabilization : Add antioxidants (e.g., BHT) to prevent oxidation during storage, which may alter monomer reactivity .

Q. How does this compound’s stereochemistry influence its efficacy in drug-delivery systems?

- Methodology : Compare enantiomers (R vs. S configurations) in polymeric carriers using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。